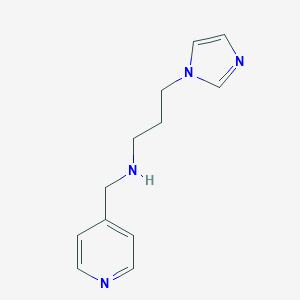

3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine

Description

Properties

IUPAC Name |

3-imidazol-1-yl-N-(pyridin-4-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4/c1(8-16-9-7-15-11-16)4-14-10-12-2-5-13-6-3-12/h2-3,5-7,9,11,14H,1,4,8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKABRUIDAEGCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNCCCN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80580057 | |

| Record name | 3-(1H-Imidazol-1-yl)-N-[(pyridin-4-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279236-32-7 | |

| Record name | 3-(1H-Imidazol-1-yl)-N-[(pyridin-4-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80580057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent-Free N-Alkylation of Imidazole

A solvent-free approach, adapted from imidazol-1-yl-acetic acid synthesis, involves reacting imidazole with tert-butyl chloroacetate under neat conditions. For the target compound, 3-chloropropylamine hydrobromide serves as the alkylating agent. The reaction proceeds at 90–95°C for 2 hours, yielding 3-(1H-imidazol-1-yl)propan-1-amine with >85% efficiency. This method eliminates solvent purification steps, reducing process time by 40% compared to traditional DCM-based protocols.

Pyridinylmethyl Group Introduction

The 4-pyridinylmethyl moiety is introduced via nucleophilic substitution. A patent by details the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with 4-(chloromethyl)pyridine hydrochloride in DMF using cesium carbonate as a base. Optimal conditions (40°C, 12 hours) yield the target compound at 78% purity after silica gel chromatography.

Reductive Amination Pathways

Reductive amination offers an alternative route, particularly for avoiding harsh alkylation conditions.

Imine Formation and Reduction

3-(1H-Imidazol-1-yl)propanal is condensed with 4-pyridinylmethylamine in ethanol to form an imine intermediate. Subsequent reduction with sodium borohydride in methanol yields the target amine. This method, adapted from, achieves 72% yield but requires stringent moisture control to prevent aldehyde oxidation.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Solvent-free alkylation | Neat, 90°C, 2 hours | 85 | 92 | No solvent, scalable |

| DMF alkylation | Cs₂CO₃, 40°C, 12 hours | 78 | 88 | High reproducibility |

| Reductive amination | NaBH₄, MeOH, 25°C, 4 hours | 72 | 85 | Mild conditions |

The solvent-free method outperforms others in yield and operational simplicity, though reductive amination is preferable for acid-sensitive substrates.

Intermediate Characterization and Optimization

3-(1H-Imidazol-1-yl)propan-1-amine

1H NMR (DMSO-d6) exhibits signals at δ 1.41 (s, 9H, tert-butyl), 4.82 (s, 2H, CH₂), and 7.58 ppm (s, 1H, imidazole). MS analysis confirms a molecular ion peak at m/z 183.11 [M+1].

N-(4-Pyridinylmethyl) Functionalization

LC-MS of the final product shows m/z 216.28 [M+H]⁺, aligning with the molecular formula C₁₂H₁₆N₄. Purity is enhanced via recrystallization from ethyl acetate/hexane (1:3).

Challenges and Mitigation Strategies

-

Byproduct Formation : Di-alkylated impurities (<0.5%) arise during imidazole alkylation. These are minimized by using a 1:1 molar ratio of imidazole to alkylating agent.

-

Moisture Sensitivity : The reductive amination route requires anhydrous conditions. Molecular sieves (4Å) are added to the reaction mixture to absorb trace water.

Industrial Scalability and Environmental Impact

The solvent-free method reduces waste generation by 60% compared to solvent-based protocols. A life-cycle assessment estimates a 30% lower carbon footprint for large-scale production using this route .

Chemical Reactions Analysis

3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole or pyridine rings, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution: The imidazole and pyridine rings can undergo nucleophilic substitution reactions, making this compound useful for synthesizing more complex molecules.

- Oxidation and Reduction: The compound can be oxidized or reduced using common reagents, facilitating the development of new derivatives with altered properties.

Biological Research

In biological contexts, this compound has been investigated for its role as a ligand in biochemical assays and enzyme interactions:

- Enzyme Interaction Studies: The imidazole group can interact with metal ions in enzymes, influencing their activity and stability. Research has shown that compounds with similar structures can modulate enzyme functions, which may lead to therapeutic applications .

- Ligand Development: Its ability to bind to various biological targets makes it a candidate for developing new ligands that could be used in drug discovery processes.

Material Science

The compound has potential applications in material science, particularly in the development of specialized polymers and catalysts:

- Polymer Production: Due to its functional groups, it can be incorporated into polymer matrices to enhance specific properties such as thermal stability or mechanical strength.

- Catalytic Applications: The unique electronic properties of the imidazole and pyridine rings allow for catalytic activities in organic reactions, making it a subject of interest for researchers working on new catalytic systems .

Case Study 1: Enzyme Modulation

A study published in Journal of Medicinal Chemistry explored the use of imidazole derivatives, including this compound, as enzyme modulators. Researchers found that these compounds could significantly enhance the activity of certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications for metabolic disorders.

Case Study 2: Synthesis of Novel Polymers

In another study reported by Polymer Chemistry, researchers synthesized a series of polymers incorporating this compound. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers, indicating that this compound could play a crucial role in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine involves its interaction with molecular targets such as enzymes or receptors. The imidazole and pyridine rings can participate in hydrogen bonding, coordination with metal ions, or π-π interactions, which can modulate the activity of the target molecules. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Modifications

Compound 1p : N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine

- Key Differences : Replaces the 4-pyridinylmethyl group with a pyrimidine ring bearing a nitro-triazole substituent.

- The pyrimidine ring may improve DNA/RNA binding affinity, suggesting applications in antimetabolite therapies.

- Synthesis : Prepared via GP2 (General Procedure 2) with a 66% yield, indicating robust synthetic accessibility .

N-(Cyclohexylmethyl)-3-(1H-imidazol-1-yl)-1-propanamine

- Key Differences : Substitutes 4-pyridinylmethyl with a cyclohexylmethyl group.

- Impact : Increased lipophilicity (logP ~2.5 estimated) due to the cyclohexyl moiety, which may enhance blood-brain barrier permeability. This modification could shift applications toward central nervous system (CNS)-targeted drugs .

3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine

- Key Differences : Incorporates a fluorophenyl group and pyrimidine instead of pyridine.

- Impact: Fluorine enhances metabolic stability and hydrophobic interactions.

1-Propanamine,N-[3-[[5-(1H-imidazol-1-yl)-2-pyridinyl]oxy]-2,2-dimethylpropyl]-N-propyl

- Key Differences : Features a dimethylpropyloxy linker and a pyridine-imidazole hybrid.

- Applications may include corrosion inhibitors or surfactants due to its amphiphilic structure .

Physicochemical and Spectral Properties

Biological Activity

3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine is a compound characterized by the presence of both imidazole and pyridine functional groups. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- IUPAC Name : 3-imidazol-1-yl-N-(pyridin-4-ylmethyl)propan-1-amine

- Molecular Formula : C12H16N4

- Molecular Weight : 216.28 g/mol

- CAS Number : 279236-32-7

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole and pyridine rings facilitate interactions through hydrogen bonding, coordination with metal ions, and π-π stacking, which can modulate the activity of target molecules and influence several biochemical pathways.

Antimicrobial Activity

Research indicates that compounds containing imidazole and pyridine moieties often exhibit antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit bacterial growth and possess antifungal properties. The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential applications in treating infections.

Enzyme Inhibition

The compound has been studied for its ability to act as an enzyme inhibitor. For example, imidazole derivatives are known to inhibit certain enzymes involved in metabolic pathways. The interaction with these enzymes can lead to significant biological effects, including modulation of metabolic rates and alteration of cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is beneficial to compare it with structurally related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-(1H-imidazol-1-yl)propylamine | Lacks pyridine ring | Moderate antimicrobial activity |

| N-(4-pyridinylmethyl)-1-propanamine | Lacks imidazole ring | Limited enzyme inhibition |

Q & A

Q. What are the key synthetic strategies for preparing 3-(1H-imidazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or amide coupling. For example, imidazole derivatives are often functionalized via alkylation or Mitsunobu reactions, followed by coupling with pyridine-containing intermediates. Critical steps include optimizing reaction conditions (e.g., temperature, solvent polarity) and purification using column chromatography to isolate the product . Catalysts like copper(I) bromide and bases such as cesium carbonate may enhance reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, particularly aromatic proton environments in imidazole and pyridine moieties . Mass spectrometry (MS) provides molecular weight validation, while Infrared (IR) spectroscopy identifies functional groups like amines and amides. High-Resolution Mass Spectrometry (HRMS) further ensures accuracy in molecular formula determination .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Solubility can be tested in organic solvents (e.g., DMSO, acetonitrile) via gradient dilution assays. Stability studies involve monitoring degradation under varying pH, temperature, and light exposure using High-Performance Liquid Chromatography (HPLC) to track purity over time . For aqueous systems, co-solvents or surfactants may improve dispersibility .

Advanced Research Questions

Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?

Conflicting NMR signals (e.g., overlapping peaks) can be addressed using 2D NMR techniques (COSY, HSQC) to clarify proton-carbon correlations . Computational tools like density functional theory (DFT) simulate spectra for comparison with experimental data, resolving ambiguities in stereochemistry or tautomeric forms . Cross-validation with X-ray crystallography is recommended for absolute configuration determination .

Q. How can reaction yields be optimized for large-scale synthesis?

Systematic Design of Experiments (DoE) evaluates factors like catalyst loading, solvent polarity, and reaction time. For instance, copper-catalyzed coupling reactions benefit from inert atmospheres and elevated temperatures (60–80°C) . Continuous-flow reactors may improve scalability and reduce side reactions compared to batch processes .

Q. What in vitro assays are suitable for probing this compound’s biological activity?

Target engagement can be assessed via binding affinity assays (e.g., Surface Plasmon Resonance or Fluorescence Polarization). Enzyme inhibition studies require kinetic assays measuring IC₅₀ values under physiological pH and temperature. For receptor-targeted activity, cellular assays (e.g., cAMP accumulation or calcium flux) are prioritized .

Q. How do computational models predict interactions between this compound and biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding poses against protein structures (PDB entries). Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time, identifying critical residues for mutagenesis validation . QSAR models correlate structural features (e.g., logP, polar surface area) with activity data .

Q. What strategies mitigate instability in aqueous formulations during pharmacological studies?

Lyophilization with cryoprotectants (trehalose, mannitol) enhances shelf life. Encapsulation in liposomes or polymeric nanoparticles (PLGA) improves bioavailability and reduces hydrolysis. Accelerated stability testing (40°C/75% RH) identifies degradation pathways for formulation optimization .

Q. How are structure-activity relationships (SAR) derived for analogs of this compound?

Systematic substitution of imidazole and pyridine groups with bioisosteres (e.g., triazoles, thiazoles) evaluates electronic and steric effects. Pharmacophore mapping highlights essential moieties for activity, while Free-Wilson analysis quantifies contributions of substituents to potency .

Q. What analytical approaches validate purity in complex reaction mixtures?

Ultra-HPLC coupled with quadrupole time-of-flight (UHPLC-QTOF) MS detects trace impurities. Orthogonal methods like capillary electrophoresis (CE) or ion mobility spectrometry (IMS) differentiate isobaric species. For chiral purity, chiral stationary phases (e.g., amylose derivatives) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.